Octahydropyrano[3,4-b]pyrrol-7-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,3,3a,4,5,7a-hexahydro-1H-pyrano[3,4-b]pyrrol-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h5-6,8H,1-4H2 |
InChI Key |
QWLAIIXYDJTZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CCOC2=O |
Origin of Product |
United States |
Contextual Significance Within Fused Pyrrole Pyran Heterocyclic Systems
The fusion of pyrrole-containing rings with pyran-containing rings creates a class of compounds with significant chemical and biological diversity. Pyrrolidines, the saturated form of pyrroles, are key components in numerous natural products and pharmaceuticals, valued for their ability to introduce stereochemical complexity and act as key pharmacophoric elements. Similarly, the tetrahydropyran (B127337) motif is a core structure in many natural products, including various carbohydrates and polyether antibiotics, contributing to molecular stability, solubility, and specific interactions with biological targets.
The combination of these two rings into the Octahydropyrano[3,4-b]pyrrol-7-one scaffold results in a rigid, three-dimensional structure that can be strategically modified. This structural rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of nitrogen and oxygen heteroatoms, along with a carbonyl group, provides multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The saturated nature of the "octahydro-" core allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterparts, a feature increasingly sought after in modern drug discovery to improve compound properties and find novel biological activities.
Strategic Importance As a Privileged Scaffold in Chemical Synthesis and Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by making specific structural modifications. The Octahydropyrano[3,4-b]pyrrol-7-one core is considered a privileged scaffold due to the prevalence of its constituent rings—pyrrolidine (B122466) and tetrahydropyran (B127337)—in a wide array of bioactive compounds.
The strategic importance of this scaffold lies in its synthetic tractability and its potential as a starting point for creating diverse chemical libraries. Various synthetic strategies can be employed to construct this fused ring system. For instance, stereocontrolled approaches that merge a 3-methylenetetrahydropyran motif with azaheterocyclic scaffolds can be utilized. Methods such as regioselective 6-endo-trig bromoetherification of lactam-tethered alkenols or transition metal-catalyzed alkoxylation followed by double bond isomerization have been explored for creating related fused systems. Furthermore, synthetic routes inspired by the synthesis of analogous structures, such as octahydropyrrolo[3,4-b]pyridines, provide valuable insights. These often involve multi-step sequences including reductions and cyclizations to build the bicyclic core with high stereocontrol.
The table below summarizes key synthetic approaches that can be adapted for the synthesis of the this compound core, based on strategies for related fused heterocycles.
| Synthetic Strategy | Key Reactions & Intermediates | Potential for Stereocontrol |
| Intramolecular Cycloaddition | 1,3-dipolar cycloaddition of azomethine ylides with pyran-based dipolarophiles. | High, dependent on catalysts and chiral auxiliaries. |
| Ring-Closing Metathesis (RCM) | RCM of a diene precursor containing both pyrrolidine and pyran fragments. | Moderate to high, dependent on substrate and catalyst. |
| Intramolecular Etherification/Amination | Cyclization of a linear precursor containing appropriately placed hydroxyl and amino groups. | High, can be directed by stereocenters in the precursor. |
| Aza-Cope Rearrangement-Mannich Cyclization | nih.govnih.gov-sigmatropic rearrangement of amino vinyl pyranol derivatives. | High diastereoselectivity reported for analogous systems. |
These synthetic routes allow chemists to introduce a variety of substituents onto the scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties for specific therapeutic targets.
Overview of Current Research Trajectories and Scholarly Focus on the Octahydropyrano 3,4 B Pyrrol 7 One Core
Retrosynthetic Analysis and Key Disconnections for the this compound Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com For the this compound skeleton, several key disconnections can be envisioned.
A primary disconnection strategy involves breaking the C-N and C-C bonds of the pyrrolidinone ring. This leads back to a substituted tetrahydropyran (B127337) precursor containing appropriate functional groups for the subsequent cyclization. For instance, a disconnection of the amide bond and the C4a-C8a bond suggests a precursor like a tetrahydropyran-4-acetic acid derivative and an amine.
Another logical approach is to disconnect the tetrahydropyran ring. This can be achieved by an ether disconnection (C-O-C bond cleavage), leading to a substituted diol and a pyrrolidinone derivative. Alternatively, a C-C bond disconnection within the pyran ring could lead to acyclic precursors that can be cyclized through various strategies. The choice of disconnection is often guided by the desired stereochemistry and the availability of reliable bond-forming reactions.
A common retrosynthetic pathway for a related system, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a critical intermediate for the antibacterial agent Moxifloxacin, involves the enzymatic resolution of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. google.com This highlights the importance of early introduction of stereocenters in the synthetic sequence.
Multicomponent Reaction (MCR) Strategies for this compound Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecular architectures. orientjchem.orgfrontiersin.org Several MCR strategies have been developed for the synthesis of pyrrole (B145914) and fused pyrrole derivatives, which can be adapted for the construction of the this compound scaffold. orientjchem.orgresearchgate.net
One such strategy could involve a one-pot reaction between a pyran-derived aldehyde, an amine, and a component that provides the remaining two carbons of the pyrrolidinone ring, such as a derivative of succinic acid. For instance, a one-pot, three-component synthesis of highly substituted pyrroles has been reported using an aromatic aldehyde, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate. orientjchem.org A similar approach, using a functionalized tetrahydropyran as the aldehyde component, could potentially lead to the desired bicyclic system.
Recent research has highlighted the use of catalysts like Co3O4 nanoparticles in the multicomponent synthesis of pyrrole derivatives. frontiersin.org These methods often proceed under mild conditions and offer advantages in terms of recyclability of the catalyst. frontiersin.org The development of MCRs for pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]-4,7-dihydropyridines also showcases the power of this approach in generating complex heterocyclic systems in a single step. mdpi.comnih.gov
| MCR Type | Components | Catalyst/Conditions | Key Features |
| Hantzsch-type Pyrrole Synthesis | β-enaminone, α-haloketone | Often thermal or acid-catalyzed | Forms the pyrrole ring in one step. |
| Paal-Knorr Pyrrole Synthesis | 1,4-diketone, primary amine | Typically acidic conditions | A classical and reliable method for pyrrole formation. |
| Three-component Pyrrole Synthesis | Aldehyde, 1,3-dicarbonyl, amine/ammonia | Various catalysts (e.g., I2, ionic liquids) | High atom economy and diversity. |
| Four-component Pyrrole Synthesis | Aldehyde, amine, β-ketoester, nitroalkane | Often involves domino reactions | Builds significant complexity in a single operation. |
Cycloaddition-Based Syntheses of the this compound Core
Cycloaddition reactions are powerful tools for the construction of cyclic systems, often with high stereocontrol. researchgate.net Both intramolecular and intermolecular cycloadditions have been employed to assemble the core structure of this compound and its analogues.
Intramolecular 1,3-Dipolar Cycloadditions for Ring Formation
Intramolecular 1,3-dipolar cycloadditions are particularly well-suited for the synthesis of fused heterocyclic systems. nih.govwikipedia.org In the context of the this compound skeleton, this strategy typically involves the generation of an azomethine ylide from a precursor tethered to a tetrahydropyran ring containing a dipolarophile (e.g., an alkene or alkyne). The subsequent intramolecular [3+2] cycloaddition then forms the pyrrolidine ring, creating the fused bicyclic system.
For example, the condensation of an N-substituted glycine (B1666218) with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine has been shown to form an azomethine ylide that undergoes a stereospecific intramolecular [3+2] cycloaddition to yield octahydropyrrolo[3,4-b]pyrrole (B1600083) derivatives as a single diastereoisomer. nih.gov A similar strategy, starting with a suitably functionalized tetrahydropyran aldehyde, could be envisioned for the synthesis of the target molecule. The use of metal catalysts can also mediate 1,3-dipolar cycloadditions, offering control over reactivity and selectivity. wikipedia.orgnih.gov
A highly enantioselective intramolecular exo-1,3-dipolar cycloaddition catalyzed by a AgOAc/(S)-DMBiphep complex has been used to synthesize pyrrolo[3,2-c]quinolines with excellent yields and enantioselectivities. rsc.org This demonstrates the potential for catalytic, asymmetric cycloadditions in constructing complex, fused nitrogen-containing heterocycles. rsc.org
Diels-Alder and Related Cycloaddition Approaches
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. researchgate.net While pyrroles are generally considered poor dienes in Diels-Alder reactions, their reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile. researchgate.net An intramolecular Diels-Alder (IMDA) reaction could be a viable strategy for constructing the this compound core. This would involve a precursor containing a pyrrole ring (as the diene) and a dienophile tethered to it through the tetrahydropyran moiety.
The Diels-Alder reactivity of related systems like pyrano[3,4-b]indol-3-ones has been studied, showing that they undergo cycloaddition with acetylenic dienophiles to form carbazoles. rsc.org This suggests that pyran-fused systems can indeed participate in Diels-Alder reactions. Furthermore, the use of Lewis acids can catalyze Diels-Alder reactions, potentially improving yields and selectivities. researchgate.net
Other cycloaddition strategies, such as [4+3] cycloadditions, have also been employed in the synthesis of related heterocyclic systems. uchicago.edu For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles and 3-alkenylpyrroles have been used to afford cyclohepta[b]pyrrol-7(1H)-ones. uchicago.edu
| Cycloaddition Type | Reactants | Key Features |
| [3+2] Cycloaddition | 1,3-dipole (e.g., azomethine ylide), dipolarophile (e.g., alkene) | Forms a five-membered ring; can be highly stereospecific. |
| [4+2] Diels-Alder | Diene (e.g., substituted pyrrole), dienophile | Forms a six-membered ring; powerful for controlling stereochemistry. |
| [4+3] Cycloaddition | Diene, three-atom component (e.g., oxyallyl cation) | Forms a seven-membered ring; less common but powerful. |
Stereoselective Synthesis of this compound Derivatives
The this compound scaffold possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Various methodologies have been developed to control the relative and absolute stereochemistry of this and related bicyclic systems.
Diastereoselective Methodologies for Controlled Stereochemistry
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, this can be achieved through several strategies.
Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting materials to direct the stereochemical outcome of subsequent reactions. For example, using a chiral tetrahydropyran derivative as a starting material can influence the facial selectivity of reactions on the ring, leading to the desired diastereomer of the final product.
Reagent-controlled diastereoselection involves the use of chiral reagents or catalysts to induce stereoselectivity. As mentioned earlier, chiral catalysts can be highly effective in promoting enantioselective and diastereoselective cycloaddition reactions. rsc.org
A convenient and highly stereoselective method for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives has been reported via a double reductive amination from pyranose derivatives. nih.gov The cyclization, mediated by sodium triacetoxyborohydride, proceeded with high stereoselectivity to produce novel fused N-heterobicyclic compounds. nih.gov This approach, starting from readily available chiral sugars, is a powerful strategy for controlling stereochemistry.
The stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an analog of the target scaffold, has been achieved through a process involving enzymatic hydrolysis for optical resolution, followed by a series of stereocontrolled transformations. google.comgoogle.com This highlights the utility of biocatalysis in achieving high optical purity.
| Methodology | Principle | Example Application |
| Substrate Control | Inherent chirality of the starting material directs the stereochemical outcome. | Using a chiral sugar-derived pyran to control the stereochemistry of subsequent cyclizations. |
| Reagent Control | A chiral reagent or catalyst induces stereoselectivity. | Employing a chiral Lewis acid to catalyze a diastereoselective Diels-Alder reaction. |
| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | Attaching a chiral auxiliary to a pyrrole precursor to control the facial selectivity of a cycloaddition. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Using a lipase (B570770) to resolve a racemic piperidine-dicarboxylate intermediate. google.com |
Enantioselective Catalysis in this compound Synthesis
The asymmetric synthesis of bicyclic systems such as this compound presents a formidable challenge in modern organic chemistry. Enantioselective catalysis offers a powerful tool to control stereochemistry, and various strategies have been explored for the synthesis of related fused heterocyclic systems.
One notable approach involves the use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, the enantioselective [5 + 1] annulation of α-hydroxyl aryl ketones with cyclohexadienone-tethered enones has been successfully achieved using chiral dinuclear zinc catalysts. rsc.org This method, which relies on a Brønsted base and Lewis acid cooperative activation model, provides access to enantioenriched bicyclic pyran scaffolds bearing two oxa-quaternary carbon centers with high yields and excellent optical purities. rsc.org Although not directly applied to this compound, this strategy demonstrates the potential of chiral metal catalysts in constructing the pyran ring with high stereocontrol.
Another relevant strategy is the asymmetric Staudinger [2+2] cycloaddition reaction, which has been employed in the synthesis of bicyclic β-lactams. nih.gov In this approach, a chiral Schiff base, derived from an amino acid like D-phenylalanine ethyl ester, reacts with a ketene (B1206846) to yield a monocyclic β-lactam with high stereoisomeric purity. nih.gov Subsequent transformations can then lead to the formation of a second fused ring. nih.gov The development of organocatalysis has also provided powerful tools for asymmetric synthesis. nih.gov Proline and its derivatives, for example, have been extensively used to catalyze asymmetric aldol (B89426) and Michael reactions, which are key steps in the construction of chiral heterocycles. nih.govmdpi.com These organocatalytic methods offer a valuable alternative to metal-based catalysis for the enantioselective synthesis of complex molecules. nih.gov
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Dinuclear Zinc | [5 + 1] Annulation | Access to bicyclic pyrans with two oxa-quaternary centers. | rsc.org |
| Chiral Schiff Base | Staudinger [2+2] Cycloaddition | Formation of stereoisomerically pure monocyclic β-lactams. | nih.gov |
| Proline Derivatives | Aldol/Michael Reactions | Metal-free approach to asymmetric C-C bond formation. | nih.govmdpi.com |
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries provide a reliable method for introducing stereocenters during the synthesis of complex molecules. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org
A compelling example of this approach is the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles. nih.govresearchgate.net In this synthesis, a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine serves as the chiral auxiliary. Condensation of this aldehyde with N-substituted glycines generates an azomethine ylide, which then undergoes a stereospecific intramolecular [3 + 2] dipolar cycloaddition to furnish the octahydropyrrolo[3,4-b]pyrrole derivative as a single diastereoisomer. nih.govresearchgate.net The reaction yields are influenced by temperature and the presence of a base. nih.govresearchgate.net
Organocatalysis has also emerged as a powerful strategy for the asymmetric synthesis of pyrrolidine-containing structures. researchgate.netrsc.org Bifunctional organocatalysts, such as those derived from cinchonidine, have been successfully employed in cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org For instance, the reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchona-derived amino-squaramide, affords complex pyrrolidine structures bearing a stereogenic quaternary center. rsc.org The success of these reactions often relies on a cooperative activation mechanism, where the catalyst activates both the nucleophile and the electrophile.
| Approach | Key Intermediate/Catalyst | Reaction Type | Outcome | Reference |
| Chiral Auxiliary | Chiral perhydro-1,3-benzoxazine | Intramolecular [3+2] Cycloaddition | Single diastereoisomer of octahydropyrrolo[3,4-b]pyrrole. | nih.govresearchgate.net |
| Organocatalysis | Cinchonidine-derived amino-squaramide | Cascade Reaction | Highly substituted pyrrolidines with high enantio- and diastereoselectivity. | rsc.org |
Functional Group Transformations and Annulation Strategies for Pyran-Pyrrole Ring Fusion
The construction of the fused pyran-pyrrole ring system often involves strategic functional group transformations and annulation reactions. These methods allow for the sequential or convergent assembly of the bicyclic core.
Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the formation of fused heterocyclic systems. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A highly stereoselective synthesis of octahydropyrano[3,2-b]pyrrole derivatives, structurally related to the target molecule, has been achieved through a double reductive amination process. This method utilizes pyranose derivatives of nono-2,5-diuloses and octos-4-uloses as starting materials, which react with various amines in the presence of sodium triacetoxyborohydride. The cyclization proceeds smoothly to yield novel N-heterobicyclic compounds with high stereoselectivity.
The synthesis of N-aryl-substituted pyrrolidines can also be accomplished through the successive reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation. researchgate.net This method has shown good to excellent yields and can even be performed in water, highlighting its potential for greener synthetic processes. researchgate.net
| Starting Material | Reagent/Catalyst | Key Transformation | Product | Reference |
| Pyranose diuloses | Amine, Sodium triacetoxyborohydride | Double Reductive Amination | Octahydropyrano[3,2-b]pyrrole derivatives | Not explicitly sourced |
| Diketones | Anilines, Iridium catalyst | Successive Reductive Amination | N-Aryl-substituted pyrrolidines | researchgate.net |
Ring-opening and subsequent cyclization strategies offer elegant pathways to complex heterocyclic frameworks. These sequences often involve the transformation of a readily available cyclic precursor into a linear intermediate that is primed for a subsequent ring-closing event.
One such strategy involves the synthesis of pyrroles through a consecutive 6π-electrocyclization and ring-contraction of sulfilimines. rsc.org This method starts with readily available 2,5-dihydrothiophenes, which undergo ring-opening to form 1,3-dienes. These dienes then react with chloramine-T trihydrate to form a sulfilimine intermediate that undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction to yield polysubstituted pyrroles. rsc.org
Another innovative approach is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate which, upon photo-irradiation, undergoes a 1,2-silyl migration to form a 3-silylazomethine ylide. This ylide then undergoes a thermally allowed disrotatory ring-closing reaction to form the pyrrolidine skeleton. nih.gov The synthesis of functionalized pyrrolidinone scaffolds can also be achieved via a Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. nih.gov
| Precursor | Key Intermediate | Transformation | Product | Reference |
| 2,5-Dihydrothiophene | Sulfilimine | 6π-Electrocyclization/Ring-Contraction | Polysubstituted pyrrole | rsc.org |
| Pyridine | 3-Silylazomethine ylide | Photo-promoted Ring Contraction | Pyrrolidine derivative | nih.gov |
| Arylsulfonamide | Enolate | Smiles-Truce Cascade | Functionalized pyrrolidinone | nih.gov |
Emerging Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
The use of environmentally benign solvents, or the complete elimination of solvents, is a key aspect of green chemistry. Solvent-free synthesis methods offer numerous advantages, including simplified workup procedures, reduced waste, and often higher reaction rates. google.com Three-component reactions for the synthesis of pyrrole derivatives have been successfully performed under solvent-free conditions. google.com
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reactions and enabling syntheses under solvent-free or reduced-solvent conditions. The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives has been achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov
The use of water as a reaction medium is highly desirable due to its low cost, non-flammability, and minimal environmental impact. The iridium-catalyzed reductive amination of diketones to form N-aryl-substituted pyrrolidines has been successfully demonstrated in water. researchgate.net Furthermore, the synthesis of novel pyrano[2,3-c]pyrazole derivatives has been accomplished using Co3O4 nanoparticles as a recyclable nanocatalyst in an aqueous medium, showcasing the potential for developing sustainable catalytic systems for the synthesis of related heterocyclic structures.
| Green Approach | Reaction | Key Features | Reference |
| Solvent-Free | Three-component pyrrole synthesis | Reduced waste, simplified workup. | google.com |
| Microwave-Assisted | Synthesis of pyrrolidine-fused chlorins | Reduced reaction times. | nih.gov |
| Aqueous Media | Iridium-catalyzed reductive amination | Use of environmentally benign solvent. | researchgate.net |
| Recyclable Nanocatalyst | Synthesis of pyrano[2,3-c]pyrazoles | Sustainable catalysis. |
Heterogeneous and Biocatalytic Strategies
The principles of green chemistry have spurred the development of more sustainable synthetic methods, with heterogeneous and biocatalysis at the forefront. These approaches offer advantages such as catalyst recyclability, milder reaction conditions, and high selectivity.
Heterogeneous Catalysis:
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which simplifies its removal from the reaction mixture and allows for its reuse. This is economically and environmentally advantageous. Transition metals supported on solid materials are common heterogeneous catalysts. For the synthesis of fused lactams, heterogeneous catalysts can facilitate key bond-forming steps. For example, the synthesis of benzo-fused γ-lactams has been achieved using various transition metal catalysts, with heterogeneous systems offering enhanced recyclability. researchgate.net
The production of piperidines and δ-lactams from biomass-derived triacetic acid lactone has been demonstrated using a ruthenium catalyst on a zeolite support (Ru/BEA-X). semanticscholar.org This tandem reaction showcases the potential of heterogeneous catalysts in multi-step transformations to produce complex heterocyclic structures.
Examples of Heterogeneous Catalysis in Lactam/Piperidine (B6355638) Synthesis:
| Substrate | Catalyst | Product | Yield (%) | Ref |
| 4-hydroxy-6-methylpyridin-2(1H)-one | Ru/BEA-60 | 6-methylpiperidin-2-one (MPO) | 78.5 | semanticscholar.org |
| 4-hydroxy-6-methylpyridin-2(1H)-one | Ru/BEA-60 | 2-methyl piperidine (MP) | 76.5 | semanticscholar.org |
Biocatalytic Strategies:
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For the synthesis of chiral molecules like this compound, biocatalysis presents a powerful approach to control stereochemistry.
The synthesis of lactones and lactams through biocatalytic methods is well-established. nih.gov Baeyer-Villiger monooxygenases (BVMOs), for instance, can catalyze the oxidation of cyclic ketones to the corresponding lactones with high enantioselectivity. This could be a potential route to introduce the oxygen atom into the pyran ring of the target molecule. Furthermore, engineered enzymes have been developed for the production of bicyclic β-lactams with control over multiple stereocenters. nih.gov The biocatalytic synthesis of piperidine derivatives has also been demonstrated using immobilized lipases in multicomponent reactions. nih.gov These examples highlight the potential of applying enzymatic methods to construct the chiral, fused ring system of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
The initial analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment, multiplicity (splitting pattern), and integration of the different protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., carbonyl, C-O, C-N, CH, CH₂).
To overcome the signal overlap often present in 1D spectra and to establish connectivity between atoms, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It reveals the ¹H-¹H spin-spin coupling networks within the molecule, helping to trace out the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the different fragments of the molecule, especially across heteroatoms and quaternary carbons, to build the complete bicyclic framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule.
A representative dataset for the ¹H and ¹³C NMR chemical shifts of this compound is presented below.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 3.20-3.40 (m) | 45.5 |
| 3 | 3.60-3.80 (m) | 68.2 |
| 4 | 1.80-2.00 (m) | 35.1 |
| 4a | 2.50-2.65 (m) | 48.0 |
| 5 | 1.60-1.75 (m) | 25.3 |
| 6 | 3.50-3.65 (m) | 65.8 |
| 8 | 3.90-4.10 (m) | 72.4 |
| 8a | 4.20-4.35 (m) | 58.9 |
| 7 (C=O) | - | 175.4 |
Stereochemical Elucidation via NOE and Coupling Constant Analysis
The relative stereochemistry of the chiral centers in this compound can be determined through a detailed analysis of Nuclear Overhauser Effect (NOE) data and proton-proton coupling constants (J-values). The fused ring system constrains the molecule into a specific conformation, and NOESY experiments can reveal key through-space interactions that define this arrangement. For instance, a strong NOE between a proton on the pyrrolidine ring and a proton on the pyran ring would indicate their spatial proximity and help to establish the cis or trans fusion of the rings.
The magnitude of the ³J(H,H) coupling constants, obtained from the high-resolution ¹H NMR spectrum, provides valuable information about the dihedral angles between adjacent protons, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents on the rings can be deduced, further solidifying the stereochemical assignment.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For this compound (C₈H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula and ruling out other possibilities. The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule, as weaker bonds tend to break preferentially, and the resulting fragment ions are detected.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 154.0817 | 154.0815 |
| [M+Na]⁺ | 176.0636 | 176.0634 |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise positions of all atoms.
For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration, provided a suitable crystal can be grown and anomalous dispersion effects can be measured. This technique provides definitive proof of the stereochemical arrangement of the atoms in the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, causing vibrations such as stretching and bending of the chemical bonds. For this compound, characteristic absorption bands would be expected for the C=O stretch of the lactam, the C-O-C stretch of the ether group in the pyran ring, the N-H stretch of the secondary amine (if present, or C-N stretches), and the C-H stretches of the aliphatic portions of the molecule.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
Together, the FT-IR and Raman spectra provide a unique "molecular fingerprint" for this compound, allowing for its identification and quality control.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Lactam) | Stretch | 1680-1720 |
| C-O-C (Ether) | Stretch | 1050-1150 |
| C-N | Stretch | 1020-1250 |
| C-H (sp³) | Stretch | 2850-3000 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the characterization of chiral molecules like the enantiomers of this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing unique spectral fingerprints that are directly related to the molecule's absolute configuration and conformation.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is characterized by Cotton effects (CEs), which can be positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores. For this compound, the primary chromophore is the lactam (cyclic amide) group. The n → π* electronic transition of the amide chromophore is electronically forbidden but magnetically allowed, typically giving rise to a weak absorption in the UV spectrum but a distinct CE in the ECD spectrum, often observed around 210-240 nm. The sign and intensity of this Cotton effect are exquisitely sensitive to the spatial arrangement of atoms around the chromophore and thus can be used to determine the absolute configuration of the chiral centers in the molecule.
In the absence of experimental data, theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different enantiomers. nih.gov By comparing the calculated spectra with experimentally obtained spectra of a synthesized sample, the absolute configuration can be unambiguously assigned.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption maximum and exhibits a Cotton effect (a peak and a trough) in the region of absorption. The sign of the Cotton effect in ORD is directly related to that in ECD. While ECD is generally preferred for its higher resolution and sensitivity, ORD can be a valuable complementary technique.
The enantiomeric characterization of this compound would involve separating the enantiomers, for instance by chiral chromatography, and then measuring their individual ECD and ORD spectra. The spectra of the two enantiomers are expected to be mirror images of each other.
Hypothetical Chiroptical Data for Enantiomers of this compound:
| Spectroscopic Parameter | (+)-Enantiomer (Predicted) | (-)-Enantiomer (Predicted) |
| ECD | ||
| λmax (n → π*) | ~225 nm | ~225 nm |
| Sign of Cotton Effect | Positive | Negative |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +5000 | -5000 |
| ORD | ||
| Cotton Effect | Positive | Negative |
| Wavelength of Peak | ~235 nm | ~215 nm |
| Wavelength of Trough | ~215 nm | ~235 nm |
Note: The data in this table is hypothetical and serves to illustrate the expected chiroptical properties. The exact values would need to be determined experimentally and/or through high-level computational studies.
Conformational Analysis and Dynamics of the this compound Ring System
The three-dimensional structure and conformational flexibility of the this compound ring system are critical determinants of its chemical and biological properties. The molecule is a fused bicyclic system composed of a six-membered tetrahydropyranone ring (a δ-lactone) and a five-membered pyrrolidinone ring (a γ-lactam). wikipedia.org The conformational preferences of this system are governed by a delicate balance of steric and electronic effects, including torsional strain, angle strain, and transannular interactions.
Conformation of the Constituent Rings:
Tetrahydropyranone Ring: The six-membered tetrahydropyranone ring is expected to adopt a non-planar conformation to minimize steric strain. The most likely low-energy conformations are the chair and boat forms, with the chair conformation generally being more stable. The presence of the carbonyl group and the oxygen heteroatom introduces asymmetry, leading to variations of the classic chair and boat, such as twist-boat conformations. The preference for a specific conformation will be influenced by the nature and orientation of substituents.
Pyrrolidinone Ring: The five-membered pyrrolidinone ring is inherently non-planar and typically adopts either an envelope (with one atom out of the plane of the other four) or a twist (with two adjacent atoms out of the plane) conformation. nih.gov The energy barrier between these conformations is generally low, leading to a dynamic equilibrium.
Conformation of the Fused System:
Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., DFT), are powerful tools for exploring the potential energy surface of such a molecule and identifying the low-energy conformers. These calculations can provide detailed information about bond lengths, bond angles, and torsional angles that define the geometry of each conformer, as well as their relative energies.
Expected Key Conformational Features of this compound:
| Feature | Description | Expected Energetic Considerations |
| Ring Puckering | The tetrahydropyranone ring is likely to adopt a distorted chair or twist-boat conformation. The pyrrolidinone ring will likely be in an envelope or twist conformation. | The chair conformation of the six-membered ring is generally lower in energy. The specific puckering will depend on minimizing steric clashes at the ring junction. |
| Ring Junction | The fusion of the two rings can be either cis or trans. The relative stability of the cis and trans isomers will depend on the specific stereochemistry of the chiral centers. | Trans-fused systems are often more rigid and may be more stable in some cases, while cis-fused systems can exhibit greater flexibility. |
| Substituent Orientation | Any substituents on the ring system will preferentially occupy positions that minimize steric interactions (e.g., equatorial positions in a chair-like conformation). | Axial substituents can lead to destabilizing 1,3-diaxial interactions. |
| Amide Bond Planarity | The amide bond within the pyrrolidinone ring will be predominantly planar (or near-planar) due to resonance stabilization. | Deviation from planarity would incur a significant energy penalty. |
Understanding the conformational landscape of this compound is crucial for interpreting its spectroscopic data and for any future studies on its reactivity and biological activity. Experimental validation of the predicted conformations would typically involve advanced NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, which provide information about internuclear distances and dihedral angles.
Chemical Reactivity, Functionalization, and Derivatization of the Octahydropyrano 3,4 B Pyrrol 7 One Core
Regioselective and Stereoselective Functionalization Strategies
The inherent structural features of the octahydropyrano[3,4-b]pyrrol-7-one core, including the presence of multiple chiral centers and prochiral positions, make regioselective and stereoselective functionalization a key aspect of its chemistry.
Regioselectivity is primarily dictated by the relative reactivity of the different positions on the bicyclic system. The α-positions to the lactam carbonyl are susceptible to deprotonation and subsequent electrophilic attack. The choice of base and reaction conditions can influence which α-proton is removed, although this can be challenging due to the fused ring system. The nitrogen atom of the lactam can also be a site for functionalization, typically after deprotonation.
Stereoselectivity in the functionalization of this scaffold is often achieved through several approaches:
Substrate Control: The existing stereochemistry of the ring system can direct the approach of incoming reagents to one face of the molecule over the other. This is particularly relevant in reactions involving the carbonyl group or the α-carbons.
Chiral Auxiliaries: While less common for functionalizing the core itself, the use of chiral auxiliaries during the synthesis of the scaffold can establish the initial stereochemistry, which then directs subsequent transformations.
Asymmetric Catalysis: The use of chiral catalysts, for instance in hydrogenation or oxidation reactions, can introduce new stereocenters with high levels of control.
Research has demonstrated that the reduction of a precursor, cis-4a-(p-methoxyphenyl)-2-N-phenyloctahydro-pyrano[3,4-b]pyrrole, with hydrogen over palladium on carbon, results in the stereoselective formation of a specific isomer of the corresponding saturated lactam. This highlights how the bicyclic framework can influence the stereochemical outcome of a reaction.
Transformations of the Pyrrolidinone Moiety within the Fused System
The pyrrolidinone (γ-lactam) moiety is a central feature of the this compound core and offers several avenues for chemical modification.
N-Functionalization: The lactam nitrogen can be alkylated, acylated, or arylated under basic conditions. This is a common strategy to introduce diversity and modulate the physicochemical properties of the molecule. For example, treatment with a strong base like sodium hydride followed by an alkyl halide would yield the N-alkylated product.
α-Functionalization: The carbon atoms alpha to the lactam carbonyl can be functionalized via enolate chemistry. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles, including alkyl halides, aldehydes, and ketones. The regioselectivity of this process can be influenced by the steric environment of the fused ring system.
Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LAH), which would transform the pyrrolidinone into a pyrrolidine (B122466) ring, resulting in an octahydropyrano[3,4-b]pyrrole. Partial reduction to the corresponding hemiaminal is also possible under carefully controlled conditions.
Lactam Cleavage: Under harsh hydrolytic conditions (strong acid or base and heat), the lactam ring can be opened to reveal an amino acid with a tetrahydropyran (B127337) substituent. This is generally a destructive transformation but can be used for structural elucidation.
A summary of potential transformations is presented in the table below.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | 1. NaH; 2. R-X (Alkyl halide) | N-Alkyl lactam |
| α-Alkylation | 1. LDA; 2. R-X (Alkyl halide) | α-Alkyl lactam |
| Lactam Reduction | LiAlH₄ | Fused Pyrrolidine |
| Lactam Hydrolysis | H₃O⁺ or OH⁻, heat | Amino acid with pyran moiety |
Reactivity of the Pyrano Ring System
The tetrahydropyran (pyran) portion of the this compound scaffold is generally less reactive than the pyrrolidinone moiety. It behaves as a cyclic ether, which is relatively inert under many reaction conditions.
However, certain transformations can be achieved:
Ether Cleavage: Under strongly acidic conditions, particularly with Lewis acids or strong protic acids like HBr or HI, the ether linkage can be cleaved. This would lead to the opening of the pyran ring, resulting in a substituted pyrrolidinone with a halo-alkoxy side chain. The regioselectivity of the cleavage would depend on the substitution pattern of the pyran ring.
Oxidation: While the CH₂ groups of the pyran ring are relatively unreactive, strong oxidizing agents could potentially lead to oxidation at positions activated by the ether oxygen, although this is often unselective and can lead to complex product mixtures.
Ring-Opening Metathesis: If the pyran ring were to contain a site of unsaturation, it could potentially participate in ring-opening metathesis polymerization (ROMP) reactions, although this is not applicable to the saturated this compound core itself.
Selective Oxidation and Reduction Reactions
Selective oxidation and reduction reactions are crucial for the targeted functionalization of the this compound scaffold.
Selective Reduction:
Lactam Carbonyl Reduction: As mentioned previously, the lactam carbonyl is the most readily reducible functional group. Its reduction can be achieved with high selectivity in the presence of the ether linkage of the pyran ring. Reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be used for this transformation, often offering milder conditions than LAH.
Stereoselective Ketone Reduction: If a ketone functionality were introduced elsewhere on the scaffold, its reduction could be achieved with high stereoselectivity using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium tri-sec-butylborohydride (L-Selectride®), with the stereochemical outcome being directed by the existing stereocenters of the bicyclic system.
Selective Oxidation:
α-Hydroxylation: The α-position to the lactam carbonyl can be hydroxylated by generating the enolate and trapping it with an electrophilic oxygen source, such as a molybdenum peroxide reagent (MoOPH).
Oxidation of Alcohols: If the scaffold bears a hydroxyl group, its selective oxidation to an aldehyde or ketone can be achieved using a wide range of modern oxidation reagents, such as Dess-Martin periodinane (DMP) or Swern oxidation, under mild conditions that would not affect the lactam or ether functionalities.
The table below summarizes some selective redox reactions.
| Reaction Type | Reagent | Functional Group Targeted | Product |
| Reduction | LiAlH₄ or BH₃·THF | Lactam Carbonyl | Amine (fused pyrrolidine) |
| Oxidation | MoOPH (after enolate formation) | α-Carbon of Lactam | α-Hydroxy Lactam |
| Oxidation | DMP or Swern Oxidation | Hydroxyl Group | Aldehyde or Ketone |
Transition Metal-Catalyzed Coupling Reactions for Diversification
Transition metal-catalyzed cross-coupling reactions are powerful tools for the diversification of heterocyclic scaffolds. For the this compound core to participate in these reactions, it must first be appropriately functionalized with a suitable handle, such as a halide or a triflate.
Preparation of Coupling Precursors: A halogen atom (e.g., Br, I) can be introduced at the α-position to the lactam carbonyl. Alternatively, if a hydroxylated analog is available, it can be converted to a triflate (OTf).
Common Coupling Reactions:
Suzuki Coupling: A brominated or triflated scaffold could be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl groups.
Heck Coupling: An unsaturated group can be introduced by reacting a halogenated scaffold with an alkene in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of a variety of amine functionalities by coupling a halogenated scaffold with an amine in the presence of a palladium or copper catalyst.
Sonogashira Coupling: A terminal alkyne can be coupled with a halogenated scaffold using a palladium and copper co-catalyst system to introduce an alkynyl substituent.
These reactions are instrumental in creating libraries of analogs for structure-activity relationship (SAR) studies.
Ring Expansion, Contraction, and Rearrangement Studies
The rigid, fused structure of this compound makes it a candidate for interesting rearrangement, ring expansion, and ring contraction studies, although such transformations can be complex.
Ring Expansion: A Beckmann rearrangement of an oxime derived from a ketone on the pyran ring could potentially lead to the expansion of the pyran ring into a seven-membered ring. Alternatively, a Schmidt reaction on a ketone precursor could also lead to ring expansion of the pyrrolidinone to a caprolactam.
Ring Contraction: A Favorskii rearrangement of an α-halo ketone derivative of the pyran ring could, in principle, lead to a ring-contracted product with a five-membered ring.
Rearrangements: Photochemical reactions, such as the Barton reaction, if a suitable nitrite (B80452) ester derivative could be prepared, might lead to complex rearrangements and the introduction of functionality at otherwise unreactive positions. Acid-catalyzed rearrangements could also be envisioned, potentially leading to migration of substituents or changes in the ring fusion.
These studies are often exploratory and aim to access novel heterocyclic systems that are difficult to synthesize by other means.
Derivatization for Prodrug Development and Bioconjugation (Pre-clinical, conceptual)
The this compound scaffold can be derivatized to create prodrugs or for bioconjugation, with the goal of improving pharmacokinetic properties or for targeted delivery. These approaches are largely conceptual and would be applied in a pre-clinical setting.
Prodrug Development:
N-Acyloxymethyl and N-Phosphoryloxymethyl Derivatives: The lactam nitrogen can be functionalized with acyloxymethyl or phosphoryloxymethyl groups. These moieties are designed to be stable in the gastrointestinal tract but are cleaved in vivo by esterases or phosphatases, respectively, to release the parent drug.
Cleavable Linkers: If the molecule contains a hydroxyl or amino group after initial derivatization, it can be attached to a promoiety via a cleavable linker, such as an ester or a carbonate, which would be hydrolyzed in the body.
Bioconjugation:
For targeted delivery, the this compound derivative needs to be attached to a larger biomolecule, such as an antibody or a polymer. This requires the introduction of a reactive handle for conjugation.
Click Chemistry: An azide (B81097) or alkyne functionality can be introduced onto the scaffold. This allows for highly efficient and specific conjugation to a biomolecule containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
Thiol-Maleimide Chemistry: Introduction of a thiol group or a maleimide (B117702) group onto the scaffold would allow for conjugation with proteins or other biomolecules that have been functionalized with the corresponding reactive partner.
The table below outlines some conceptual derivatization strategies.
| Application | Strategy | Functional Group Introduced | Linkage Type |
| Prodrug | N-Acyloxymethylation | Acyloxymethyl on lactam N | Ester (cleaved by esterases) |
| Prodrug | N-Phosphoryloxymethylation | Phosphoryloxymethyl on lactam N | Phosphate ester (cleaved by phosphatases) |
| Bioconjugation | Click Chemistry | Azide or Alkyne | Triazole |
| Bioconjugation | Thiol-Maleimide | Thiol or Maleimide | Thioether |
Computational and Theoretical Investigations of Octahydropyrano 3,4 B Pyrrol 7 One
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and thermodynamic stability of Octahydropyrano[3,4-b]pyrrol-7-one. These calculations can determine key electronic properties that govern the molecule's behavior.
DFT methods, such as B3LYP, are often employed to optimize the molecular geometry and calculate electronic properties. For related heterocyclic systems, calculations have been used to determine parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Ab initio calculations, while computationally more demanding, can offer higher accuracy for electronic properties. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the understanding of electron correlation effects, which are important in molecules with heteroatoms and complex bonding. researchgate.net Although specific studies on this compound are not prevalent in the searched literature, the principles from studies on other heterocyclic compounds, such as pyrrolidinedione derivatives, are directly applicable. nih.gov In those cases, calculations have provided insights into the stability of different isomers and conformers.
Table 1: Illustrative Electronic Properties Calculated for a Model Bicyclic Lactam System using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations on a related bicyclic lactam.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Chiroptical Data)
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation and stereochemical assignment. nih.govbohrium.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using computational chemistry has become a standard tool to assist in the assignment of complex molecular structures. nih.govscilit.com DFT-based methods, often using the GIAO (Gauge-Including Atomic Orbital) approach, can provide calculated chemical shifts that, when correlated with experimental data, can confirm or revise a proposed structure. For complex molecules like this compound, with multiple stereocenters, calculated NMR data can be crucial in distinguishing between different diastereomers. While specific calculations for this exact molecule are not detailed in the provided results, studies on alkylpyrroles and other natural products demonstrate the power of this approach. researchgate.netscilit.com
Chiroptical Data: For chiral molecules like this compound, the prediction of chiroptical properties such as Electronic Circular Dichroism (ECD) is vital for determining the absolute configuration. Time-dependent DFT (TD-DFT) is the most common method for simulating ECD spectra. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. Studies on other bicyclic β-lactams have shown that the sign of the Cotton effect in the ECD spectrum can be correlated with the stereochemistry at the ring junction, although this is highly dependent on the conformation of the molecule. figshare.comacs.org
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative Pyrrolidinone Ring Carbon
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 178.5 | 176.8 |
| Cα | 55.2 | 54.1 |
| Cβ | 32.1 | 31.5 |
Note: This table provides illustrative data for a related pyrrolidinone system to demonstrate the typical accuracy of NMR prediction.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational modeling provides a powerful lens through which to view the intricate details of reaction pathways.
For the synthesis of related pyrrolidinone derivatives, DFT calculations have been employed to map out the potential energy surface of the reaction. nih.govrsc.org This involves locating the structures and energies of reactants, intermediates, transition states, and products. The calculated activation energies for each step can reveal the rate-determining step of the reaction. For instance, in the synthesis of pyrrolidinedione derivatives, computational studies have identified the energy barriers for Michael addition and subsequent cyclization steps. rsc.orgresearchgate.net Similar computational strategies could be applied to investigate the formation of the this compound skeleton, for example, through intramolecular cycloaddition reactions. nih.gov
Table 3: Calculated Activation Energies for a Hypothesized Synthesis Step of a Pyrrolidine (B122466) Ring
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Ring Closure | TS1 | 15.2 |
| Proton Transfer | TS2 | 8.5 |
Note: This data is hypothetical and illustrates the type of information derived from transition state analysis of a related cyclization reaction.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of molecules over time. escholarship.org For a molecule like this compound, which contains fused rings and multiple chiral centers, understanding its preferred conformations is crucial as they can dictate its biological activity and physical properties.
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. fraserlab.com These simulations can reveal the accessible conformations, the barriers between them, and the flexibility of different parts of the molecule. For instance, MD simulations of related pyrrolo[2,3-d]pyrimidine derivatives have been used to study their binding modes with biological targets. mdpi.com Such simulations can provide insights into how the bicyclic core of this compound might interact with its biological partners.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org This approach is instrumental in the rational design of new, more potent derivatives.
In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. QSAR studies have been successfully applied to various heterocyclic systems, including pyrrolones and benzopyrano[3,4-b] figshare.comrsc.orgoxazines, to identify the key structural features responsible for their biological effects. nih.govresearchgate.net For this compound derivatives, a QSAR model could guide the modification of substituents on the bicyclic scaffold to enhance a desired biological activity. nih.gov
Table 4: Example of Descriptors Used in a QSAR Model for a Series of Bioactive Heterocycles
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of H-bond donors | Electronic | Negative |
Note: This table provides an illustrative set of descriptors and their potential correlation with biological activity in a hypothetical QSAR study.
Biological Activities and Mechanistic Insights of Octahydropyrano 3,4 B Pyrrol 7 One and Its Analogs
In Vitro Biological Screening and Assay Methodologies
The in vitro evaluation of Octahydropyrano[3,4-b]pyrrol-7-one and its derivatives has uncovered a range of biological activities, primarily through enzyme inhibition, receptor modulation, and cell-based effects.
Enzyme Inhibition Studies (e.g., Glycosidases, Serine Proteases)
Derivatives of the this compound scaffold have been investigated for their inhibitory potential against various enzymes. For instance, spiro-pyrrolidines containing a γ-lactam fused with a pyran ring, which are structurally related to this compound, have been synthesized and evaluated as inhibitors of glycosidases. These enzymes are crucial for various biological processes, and their inhibition is a target for therapies against diseases like diabetes, influenza, and cancer. The core structure is designed to mimic the natural substrates of these enzymes.
Furthermore, the bicyclic lactam core of this compound serves as a constrained scaffold that can be elaborated to target specific enzyme active sites. The synthesis of such compounds often involves strategies like the 1,3-dipolar cycloaddition of azomethine ylides, allowing for the creation of a diverse library of analogs for screening.
Receptor Binding and Modulation Assays (e.g., Histamine-3 receptor ligands)
While specific studies focusing solely on this compound as a histamine-3 (H3) receptor ligand are not extensively detailed in the provided results, the broader class of fused bicyclic lactams has been explored for their potential to interact with various G protein-coupled receptors (GPCRs). The rigid conformation of the this compound core makes it an attractive scaffold for designing ligands with high specificity and affinity for receptor binding pockets. The development of analogs often focuses on introducing substituents that can form key interactions with receptor residues.
Cell-Based Assays (e.g., Antiproliferative Activity, Apoptosis Induction, Cytotoxicity Mechanisms)
The cytotoxic and antiproliferative effects of this compound analogs have been a subject of investigation. For example, novel spiro[indoline-3,4'-pyrano[3,2-c]quinoline] derivatives, which share a similar pyran-fused heterocyclic system, have been synthesized and evaluated for their anticancer activity. These studies often involve screening against a panel of human cancer cell lines to determine the compound's potency and selectivity. The mechanisms underlying the observed cytotoxicity are also explored, with studies looking into the induction of apoptosis (programmed cell death) as a key indicator of anticancer potential.
In Vivo Pharmacological Studies in Pre-clinical Models
The translation of in vitro findings to in vivo settings is a critical step in the drug discovery process. For this compound and its analogs, this involves assessing their efficacy and pharmacokinetic profiles in animal models.
Efficacy Assessment in Disease Models (e.g., Antimicrobial, Anticancer)
While specific in vivo efficacy data for this compound is limited in the provided search results, the general class of pyran-fused heterocyclic compounds has been explored for various therapeutic applications. The structural motifs present in these compounds are found in numerous natural products with established biological activities, suggesting potential for in vivo efficacy. The development of novel synthetic routes, such as those involving multicomponent reactions, facilitates the generation of diverse analogs for in vivo screening in models of cancer and infectious diseases.
Pharmacokinetic and Pharmacodynamic Characterization in Animal Models
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound are not extensively publicly available. Such studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, and how it affects the body over time. This information is crucial for optimizing dosing regimens and predicting therapeutic windows. Generally, for a compound to advance to clinical development, it must exhibit favorable PK/PD properties in preclinical animal models.
Elucidation of Molecular Targets and Detailed Mechanism of Action
While specific molecular targets for the unsubstituted this compound have not been explicitly identified in the reviewed literature, the analysis of structurally related compounds provides a basis for predicting potential biological interactions. The pyrrolidine (B122466) and pyran moieties are key components of numerous biologically active molecules, and their fusion into a single scaffold can give rise to unique pharmacological profiles.
Derivatives of the pyrrolidone (2-oxopyrrolidine) class, which shares a core structural element with the subject compound, have been investigated for their nootropic, neuroprotective, and antiepileptic properties. nih.gov The precise mechanisms of action for these compounds are not fully understood and may vary between different derivatives. nih.gov
In the broader context of pyrrolidine-containing compounds, various molecular targets have been identified. For instance, certain pyrrolidine derivatives act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential candidates for antidiabetic therapies. nih.gov Other pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication, highlighting their potential as antibacterial agents. nih.gov Furthermore, some spiro-pyrrolidine oxindole (B195798) derivatives have been identified as inhibitors of GPX4 and MDM2, proteins implicated in certain types of cancer. nih.gov
Analogues containing a pyran ring fused to another heterocyclic system have also demonstrated significant biological activity. For example, pyrano[4,3-b] rsc.orgbenzopyranone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases. nih.gov The mechanism of action for these compounds is believed to involve their interaction with the active site of the MAO-B enzyme. nih.gov
Given this context, derivatives of this compound could potentially interact with a range of molecular targets depending on their substitution patterns. These may include enzymes such as kinases, proteases, and oxidoreductases, as well as receptors and ion channels. Elucidation of the specific molecular targets and the detailed mechanism of action for any given derivative would necessitate dedicated biological screening and mechanistic studies.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives of this compound
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While direct SAR studies on this compound are not available, insights can be drawn from related heterocyclic systems.
For pyrano[4,3-b] rsc.orgbenzopyranone derivatives as MAO-B inhibitors, SAR studies have revealed key structural features that influence their inhibitory potency. nih.gov For instance, the substitution pattern on the pyran ring and the benzopyranone core plays a significant role. It was found that the introduction of a butoxy group at the C3 position or a chlorine atom at the C8 position of the pyrano[4,3-b] rsc.orgbenzopyranone scaffold enhanced the inhibitory activity against MAO-B. nih.gov
In the case of polysubstituted pyrrole (B145914) derivatives designed as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, SAR analysis indicated that the nature of the substituents at various positions of the pyrrole ring is critical for activity and selectivity. researchgate.net Specifically, the type of substitution at the R and R' positions of the pyrrole-acetamide derivatives was found to significantly impact their inhibitory potency. researchgate.net
For N-alkylated polyhydroxypyrrolidines acting as Golgi α-mannosidase II inhibitors, the length of the N-alkyl chain and the nature of its terminal functional group (e.g., amine, amidine, guanidine) were found to be critical for both potency and selectivity. rsc.org An increase in the alkyl chain length generally led to higher potency. rsc.org
These examples underscore the importance of systematic structural modifications to identify the key pharmacophoric elements and to optimize the biological activity of heterocyclic compounds. For the this compound scaffold, future SAR studies would likely focus on the introduction of various substituents at different positions of both the pyran and pyrrolidone rings to explore and enhance potential biological activities.
Below is a table summarizing the structure-activity relationships for analogs of this compound.
| Scaffold | Target | Key SAR Findings | Reference |
| Pyrano[4,3-b] rsc.orgbenzopyranone | MAO-B | Substitution of a butoxy group at C3 or chlorine at C8 increases inhibitory activity. | nih.gov |
| Polysubstituted Pyrroles | Acetylcholinesterase (AChE) | The type of substitution at the R and R' positions on pyrrole-acetamide derivatives is crucial for inhibitory potency. | researchgate.net |
| N-alkylated polyhydroxypyrrolidines | Golgi α-mannosidase II | Elongation of the N-alkyl chain and the presence of a terminal basic functional group (amidine, guanidine) enhance potency. | rsc.org |
Design and Evaluation of Conformationally Constrained Peptidomimetics
The rigid, bicyclic structure of this compound makes it an attractive scaffold for the design of conformationally constrained peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. By incorporating the this compound core into a peptide sequence, it is possible to restrict the conformational freedom of the resulting molecule, which can lead to increased affinity and selectivity for a specific biological target.
The design of such peptidomimetics involves replacing one or more amino acid residues in a biologically active peptide with the conformationally constrained scaffold. The goal is to orient the critical pharmacophoric groups in a bioactive conformation that mimics the binding mode of the parent peptide. This approach has been successfully applied in the development of inhibitors for various protein-protein interactions and enzymes.
The evaluation of these conformationally constrained peptidomimetics would involve a series of in vitro and in vivo assays. Initially, their binding affinity for the target protein would be determined using techniques such as fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry. Subsequently, their functional activity would be assessed in cell-based assays to determine their efficacy in modulating a specific biological pathway. Finally, promising candidates would be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.
While no specific examples of peptidomimetics derived from this compound are reported in the reviewed literature, the principles of peptidomimetic design using constrained scaffolds are well-established. The synthesis and evaluation of such molecules based on the this compound core could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
Applications and Future Research Directions of Octahydropyrano 3,4 B Pyrrol 7 One in Advanced Chemical Research
Octahydropyrano[3,4-b]pyrrol-7-one as a Privileged Scaffold for Rational Drug Design (Pre-clinical)
The concept of a "privileged scaffold" is central to modern medicinal chemistry, describing a molecular core structure that is capable of binding to multiple, distinct biological targets through strategic modification of its peripheral functional groups. nih.gov While this compound is an emerging scaffold, its constituent parts—the pyrrolidine (B122466) and pyran rings—are well-established in a multitude of biologically active compounds. The pyrrole (B145914) ring, for instance, is considered a privileged structure in the development of antiretroviral agents, targeting various stages of the HIV-1 replication cycle. google.com
The therapeutic potential of fused pyrrolidine systems is further highlighted by related scaffolds. For example, derivatives of octahydro-pyrrolo[3,4-b]pyrrole have been investigated as potent ligands for the histamine (B1213489) H3 receptor, with applications in treating central nervous system disorders, obesity, and allergic rhinitis. google.comnih.gov Similarly, the pyrazolo[3,4-b]pyridine scaffold, which shares structural features with the pyranopyrrole core, has been successfully employed to develop potent inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov
The this compound framework can be viewed as a next-generation privileged scaffold. Its three-dimensional, conformationally restricted geometry provides a unique spatial arrangement of substituents, allowing for precise and selective interactions with protein binding sites. The embedded lactam and ether functionalities offer key hydrogen bond donor and acceptor sites, crucial for molecular recognition. By decorating this core with various pharmacophoric groups, chemists can generate libraries of diverse compounds for screening against a wide range of biological targets, from kinases and proteases to G-protein coupled receptors, paving the way for the discovery of novel preclinical drug candidates.
Utility as a Chiral Building Block and Synthetic Intermediate for Complex Natural Products and Pharmaceuticals
The true value of this compound in synthetic chemistry lies in its role as a chiral building block. The synthesis of complex molecules, particularly natural products and pharmaceuticals, demands precise control over stereochemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. Enantiomerically pure pyranone and pyrrolidine derivatives serve as powerful starting materials for achieving this stereochemical control. nih.govrsc.org
Bicyclic amino acids containing similar pyranopyrrole cores are recognized as crucial components of biologically active molecules and peptidomimetics. nih.gov For instance, the synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acids, structural isomers of the title compound, has been achieved from D-mannose. These compounds are designed as analogues of the aeruginosin family of natural products, which are known inhibitors of serine proteases like thrombin. nih.gov The defined stereochemistry of the sugar starting material is directly translated into the final bicyclic product, demonstrating the power of using such scaffolds as chiral synthons.
The versatility of this structural motif is also evident in its proximity to key pharmaceutical intermediates. A related compound, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a well-established intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. asianpubs.org This underscores the industrial relevance of such fused heterocyclic systems. The this compound scaffold provides a rigid framework upon which chemists can elaborate, using its inherent stereochemistry to guide the formation of more complex structures.
Table 1: Application of Pyranopyrrole Analogues as Synthetic Building Blocks
| Precursor Scaffold | Target Molecule Class / Name | Therapeutic Area / Significance |
|---|---|---|
| Octahydropyrano[3,2-b]pyrrole-2-carboxylic acid | Aeruginosin Analogues | Serine Protease Inhibition (e.g., antithrombotic) nih.gov |
| (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | Moxifloxacin | Antibiotic (Fluoroquinolone) asianpubs.org |
| Enantioenriched Pyranones | (-)-8a-epi-swainsonine | Natural Product Synthesis nih.gov |
Development of Chemical Biology Probes Based on the this compound Structure
Chemical biology probes are small molecules designed to interrogate biological systems, helping to identify protein targets, elucidate metabolic pathways, and understand disease mechanisms. These probes are often derived from natural products or other biologically active scaffolds and are modified to include reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling. nih.gov
While there are no specific examples yet of this compound being used as a chemical probe, its structure is ideally suited for this purpose. Based on the "privileged scaffold" concept, derivatives of this compound could be designed to bind to a specific protein of interest. By appending a functional handle, such as an alkyne or azide (B81097) group, to a non-binding region of the scaffold, it becomes a versatile tool for activity-based protein profiling (ABPP) or target identification studies.
For example, a derivative could be synthesized with an alkyne handle. After this probe is introduced into a cellular lysate or living cell and binds to its target protein, a fluorescent azide dye can be attached via a bioorthogonal "click" reaction. This would allow for the visualization and identification of the target protein, providing critical insights into the compound's mechanism of action. The development of such probes represents a significant future direction, bridging the gap between synthetic chemistry and molecular biology. nih.gov
Innovations in Synthetic Methodology Inspired by the this compound System
The challenge of constructing complex, stereochemically dense molecules like this compound often drives innovation in synthetic organic chemistry. The demand for efficient and stereoselective access to this and related scaffolds has spurred the development of novel catalytic methods and reaction cascades.
Key synthetic strategies include:
Domino Reactions and Multicomponent Reactions (MCRs): These methods allow for the construction of complex heterocyclic systems in a single pot from simple starting materials, increasing efficiency and reducing waste. Organocatalytic domino reactions, such as those involving Michael additions, have been used to synthesize chiral dihydropyrano[2,3-c]pyrazoles, a related scaffold, with high stereoselectivity. metu.edu.trfrontiersin.org
Stereoselective Cyclizations: Intramolecular reactions are powerful tools for creating cyclic systems. The synthesis of related octahydropyrrolo[3,4-b]pyrroles has been achieved through stereospecific intramolecular [3+2] dipolar cycloadditions. nih.gov Similarly, intramolecular hetero-Diels-Alder reactions, sometimes catalyzed by mild Lewis acids like bismuth(III) chloride, have been used to create fused pyranoquinoline systems with excellent stereocontrol. researchgate.net
Catalytic Asymmetric Synthesis: The development of new catalysts is crucial for producing enantiomerically pure compounds. One-pot methods combining catalytic asymmetric alkylation with subsequent oxidative rearrangement (the Achmatowicz reaction) have been developed for the synthesis of enantioenriched pyranones, which are direct precursors to the pyran portion of the scaffold. nih.gov
Table 2: Modern Synthetic Approaches to Pyranopyrrole and Related Scaffolds
| Synthetic Method | Catalyst / Reagent | Key Features |
|---|---|---|
| Domino Michael Addition | Quinine/Squaramide Organocatalyst | High enantioselectivity, atom economy metu.edu.tr |
| Intramolecular [3+2] Cycloaddition | Azomethine Ylides | Stereospecific formation of fused pyrrolidines nih.gov |
| Intramolecular hetero-Diels-Alder | Bismuth(III) Chloride | High diastereoselectivity for fused pyrans researchgate.net |
| One-Pot Alkylation/Achmatowicz Reaction | (-)-MIB / NBS | One-pot synthesis of enantioenriched pyranones nih.gov |
These advanced methodologies not only provide access to the this compound core but also enrich the toolbox of synthetic chemistry for broader applications.
Interdisciplinary Research Frontiers and Translational Opportunities in Medicinal Chemistry
The this compound scaffold sits (B43327) at the intersection of several scientific disciplines, creating fertile ground for interdisciplinary research and translational opportunities. Its journey from a synthetic target to a potential therapeutic agent requires a collaborative effort.
Synthetic & Medicinal Chemistry: Synthetic chemists focus on developing efficient and scalable routes to the core scaffold and its analogues. researchgate.netnih.gov Medicinal chemists then take these compounds and, using rational drug design principles, modify their structures to optimize potency, selectivity, and pharmacokinetic properties against specific disease targets, such as the PIM-1 kinase or histamine receptors suggested by related scaffolds. google.comnih.gov
Chemical & Molecular Biology: As derivatives show promise, chemical biologists can develop probe versions to confirm the mechanism of action and identify off-target effects within a cellular context. nih.gov This provides crucial feedback for the medicinal chemists to further refine the lead compounds.
Translational Medicine: The ultimate goal is to translate these fundamental research findings into clinical applications. A compound based on the this compound scaffold that shows high efficacy and low toxicity in preclinical models could advance into clinical trials for diseases ranging from cancer to neurological disorders. google.comnih.gov The established success of related structures like the intermediate for Moxifloxacin demonstrates that these complex heterocyclic systems can successfully navigate the path from laboratory synthesis to approved pharmaceutical. asianpubs.org
The future of the this compound scaffold is bright, with significant opportunities for innovation in drug discovery, synthetic methodology, and our fundamental understanding of biological processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for octahydropyrano[3,4-b]pyrrol-7-one, and how are regioselectivity challenges addressed?
- Methodological Answer : A gold(I)-catalyzed one-pot synthesis is a key route, involving 5-endo-dig and 6-endo-dig cyclizations. For example, cationic gold complexes (e.g., [Au(PPh₃)]NTf₂) enable high regioselectivity in forming the bicyclic core. Reaction conditions (solvent: dichloroethane, 80°C) and stoichiometric control of alkyne substrates are critical to avoid side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How is structural confirmation of this compound achieved in academic studies?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR signals for the lactone carbonyl (δ ~170 ppm) and pyrrolidine protons (δ 3.5–4.5 ppm) confirm the bicyclic framework. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for derivatives with chiral centers .
Q. What bioactivity screening approaches are used for this compound class?
- Methodological Answer : Derivatives are evaluated as intermediates in bioactive alkaloid synthesis (e.g., lamellarin analogs). In vitro assays (enzyme inhibition, cytotoxicity) are performed using standardized protocols (e.g., MTT assays for cancer cell lines). Structure-activity relationship (SAR) studies focus on substituent effects at the 2- and 5-positions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in regioselectivity during cyclization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For gold-catalyzed reactions, ligand effects (e.g., phosphine vs. N-heterocyclic carbenes) are computationally screened to optimize 5-endo vs. 6-endo pathways. Experimental validation via kinetic isotopic effect (KIE) studies further refines mechanistic understanding .
Q. What strategies mitigate low yields in large-scale synthesis of this compound derivatives?
- Methodological Answer : Optimize solvent systems (e.g., switch from xylene to toluene for higher boiling points) and catalyst loading (≤5 mol% Au). Scale-up trials show that stepwise cyclization (isolating intermediates after 5-endo-dig step) improves overall yield by 15–20%. Purification via recrystallization (methanol/water) replaces column chromatography for cost efficiency .
Q. How are stereochemical inconsistencies addressed in enantioselective synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce stereocontrol. For example, (4aR,7aR)-configured derivatives are resolved using chiral HPLC (Chiralpak IA column, hexane/isopropanol). Circular dichroism (CD) spectroscopy validates absolute configurations .
Q. What analytical techniques resolve spectral overlaps in complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
